An In-depth Technical Guide to the Chemical Properties of 7-Chloro-2-methylquinolin-4-ol
An In-depth Technical Guide to the Chemical Properties of 7-Chloro-2-methylquinolin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-2-methylquinolin-4-ol, also known as 7-chloro-2-methyl-4-quinolone, is a heterocyclic compound of significant interest in medicinal chemistry. The quinoline core is a privileged scaffold, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties. The presence of a chlorine atom at the 7-position and a methyl group at the 2-position of the quinolin-4-ol structure can significantly influence its physicochemical properties and biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 7-Chloro-2-methylquinolin-4-ol, drawing upon data from closely related analogues to offer a thorough understanding for research and development professionals.
Physicochemical Properties
While specific experimental data for 7-Chloro-2-methylquinolin-4-ol is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts: the 7-chloroquinoline and 2-methyl-4-quinolone scaffolds.
| Property | Predicted/Inferred Value | Basis for Prediction |
| Molecular Formula | C₁₀H₈ClNO | --- |
| Molecular Weight | 193.63 g/mol | --- |
| Appearance | Likely a white to off-white crystalline solid. | Based on related compounds like 7-Chloro-2-methylquinoline, which is a white crystalline powder[1]. |
| Melting Point | Expected to be high, likely >250 °C. | 7-Chloroquinolin-4-ol has a melting point of 277-279 °C. The methyl group may slightly alter this. |
| Solubility | Sparingly soluble in water, more soluble in organic solvents like DMSO and DMF. | Typical for quinoline derivatives. |
| pKa | The quinoline nitrogen is weakly basic, while the 4-hydroxyl group is weakly acidic. | General characteristic of 4-hydroxyquinolines. |
Tautomerism: The Quinolone-Quinolinol Equilibrium
A critical chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4-one) forms. For 7-Chloro-2-methylquinolin-4-ol, this equilibrium is a significant determinant of its reactivity and biological interactions. The quinolone form is often the predominant tautomer.
Caption: Tautomeric equilibrium of 7-Chloro-2-methylquinolin-4-ol.
Synthesis of 7-Chloro-2-methylquinolin-4-ol
The synthesis of 4-hydroxyquinolines is most commonly achieved through the Gould-Jacobs reaction or the Conrad-Limpach synthesis . For 7-Chloro-2-methylquinolin-4-ol, a plausible synthetic route would involve the reaction of 3-chloroaniline with an appropriate β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization.
Proposed Synthetic Pathway: Conrad-Limpach-Knorr Reaction
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Condensation: 3-Chloroaniline is reacted with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((3-chlorophenyl)amino)but-2-enoate. This step is typically acid-catalyzed.
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Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures (around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A. This intramolecular condensation results in the formation of the quinolone ring system.
Caption: Proposed synthesis of 7-Chloro-2-methylquinolin-4-ol.
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would likely show signals for the aromatic protons on the quinoline ring, a singlet for the proton at the 3-position, and a singlet for the methyl group at the 2-position. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing chloro group.
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¹³C NMR: The spectrum would exhibit signals for the ten carbon atoms in the molecule, including the carbonyl carbon of the quinolone tautomer, the carbons of the aromatic rings, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for:
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O-H stretching (for the enol form) or N-H stretching (for the keto form) in the region of 3200-3400 cm⁻¹.
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C=O stretching of the quinolone ring around 1650-1670 cm⁻¹.
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C=C and C=N stretching in the aromatic system in the 1500-1600 cm⁻¹ region.
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C-Cl stretching in the lower frequency region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M⁺ peak).
Reactivity and Chemical Behavior
The reactivity of 7-Chloro-2-methylquinolin-4-ol is governed by the functional groups present in the molecule:
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The 4-hydroxyl group: This group can undergo O-alkylation, O-acylation, and can be converted to a 4-chloro group using reagents like phosphorus oxychloride (POCl₃). The resulting 4,7-dichloro-2-methylquinoline is a valuable intermediate for further functionalization via nucleophilic substitution at the 4-position.
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The quinoline ring system: The aromatic ring can undergo electrophilic substitution reactions, although the chloro substituent is deactivating. The pyridine ring is generally less reactive towards electrophilic substitution.
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The methyl group: The 2-methyl group is activated by the adjacent nitrogen atom and can undergo condensation reactions with aldehydes.
Applications in Drug Discovery and Development
The 7-chloroquinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and amodiaquine[2]. Derivatives of 7-chloroquinoline have also demonstrated a broad spectrum of other biological activities, including:
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Anticancer: Many 7-chloroquinoline derivatives have been investigated for their antiproliferative activity against various cancer cell lines[3][4].
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Antifungal and Antibacterial: The quinoline nucleus is present in several antibacterial and antifungal agents[5].
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Antiviral: Some 7-chloroquinoline derivatives have been explored for their potential antiviral properties[6].
7-Chloro-2-methylquinolin-4-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ability to functionalize the 4-hydroxyl group allows for the introduction of various side chains, which can be tailored to interact with specific biological targets.
Safety and Handling
Based on the hazard information for related compounds like 7-chloro-2-methylquinoline and 7-chloroquinolin-4-ol, 7-Chloro-2-methylquinolin-4-ol should be handled with care[7][8].
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Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7][8].
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Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and appropriate respiratory protection. Avoid breathing dust.
Conclusion
7-Chloro-2-methylquinolin-4-ol is a heterocyclic compound with significant potential as a scaffold in drug discovery and development. While direct experimental data for this specific molecule is limited, its chemical properties, reactivity, and potential biological activities can be reliably inferred from the extensive knowledge of the 7-chloroquinoline and 4-hydroxyquinoline families of compounds. Its synthesis via established methods like the Conrad-Limpach or Gould-Jacobs reactions makes it an accessible building block for the creation of novel therapeutic agents. Further research into the specific properties and biological evaluation of 7-Chloro-2-methylquinolin-4-ol and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 7-Chloro-2-methylquinoline CAS 4965-33-7. Retrieved from [Link]
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Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]
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Osarodion, O. P. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d][9]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one. GSC Biological and Pharmaceutical Sciences, 11(01), 212-220.
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MDPI. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Retrieved from [Link]
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ResearchGate. (2020). Synthesis and characterization of novel heterocyclic compounds derived from 7-chloro-4-(1-(2-cyanoacetylhydrazine)ethylideneamino)quinoline as antimicrobial and antioxidant agents. Retrieved from [Link]
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-2-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]
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MDPI. (2016). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
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MDPI. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide. Retrieved from [Link]
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MDPI. (2020). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]
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PubMed Central (PMC). (2022). Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. Retrieved from [Link]
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Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]
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